molecular formula C13H15NO4 B8448765 2-(Hydroxy(3-nitrophenyl)methyl)cyclohexanone

2-(Hydroxy(3-nitrophenyl)methyl)cyclohexanone

Cat. No. B8448765
M. Wt: 249.26 g/mol
InChI Key: OFFGBOIAXPIJKZ-UHFFFAOYSA-N
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Patent
US05622964

Procedure details

1-Morpholino-1-cyclohexene (13.28 g) was added dropwise to a stirred solution of 3-nitrobenzaldehyde (10.0 g) and 65 mL of dry toluene, under nitrogen. After stirring at room temperature for 5 days the mixture was treated with 75 mL of 5N HCl, stirred an additional 15 minutes and the layers separated. The aqueous phase was extracted with three additional 75 mL portions of toluene, the toluene extracts were dried (MgSO4), filtered and the solvent evaporated. The resulting yellow oil which turned greenish on standing overnight was chromatographed, with methylene chloride as elutent, to yield 2-(α-hydroxy-3-nitrobenzyl)cyclohexanone (6.35 g) as a yellow oil; MS (CI, CH4): m/z=250(M+1). The yellow oil was dissolved in ethyl ether (50 mL) and treated with 50 mL of concentrated hydrochloric acid. After stirring overnight the layers were separated and the aqueous phase extracted with ethyl ether. The combined extracts were dried (MgSO4), filtered and evaporated to yield crude 2-(3-nitrophenyl)methylenecyclohexanone as low melting orange crystals (4.69 g), which were used without further purification. NMR (CDCl3): 1.79-1.89 (m,2, CH2), 1.93-2.01 (m,2, CH2), 2.56-2.60 (m,2, CH2), 2.82-2.87 (m,2, CH2), 7.47 (s,1, olefinic), 7.58 (t,1, J=7.9, Ar), 7.69 (d,1, J=7.7, Ar), 8.19 (d,1, J=8.9, Ar), 8.24 (s,1, Ar); MS (CI, CH4): m/z=232(M+1).
Quantity
13.28 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1CCN(C2CCCCC=2)CC1.[N+:13]([C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][CH:23]=1)[CH:19]=[O:20])([O-:15])=[O:14].Cl.[C:25]1(C)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>>[OH:20][CH:19]([CH:26]1[CH2:27][CH2:28][CH2:29][CH2:30][C:25]1=[O:1])[C:18]1[CH:21]=[CH:22][CH:23]=[C:16]([N+:13]([O-:15])=[O:14])[CH:17]=1

Inputs

Step One
Name
Quantity
13.28 g
Type
reactant
Smiles
O1CCN(CC1)C1=CCCCC1
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
65 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 5 days the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred an additional 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with three additional 75 mL portions of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the toluene extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
WAIT
Type
WAIT
Details
on standing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was chromatographed, with methylene chloride as elutent,

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
OC(C1=CC(=CC=C1)[N+](=O)[O-])C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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